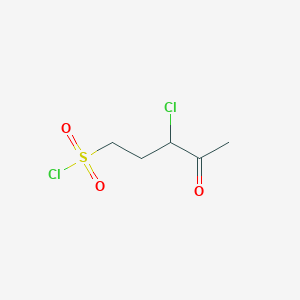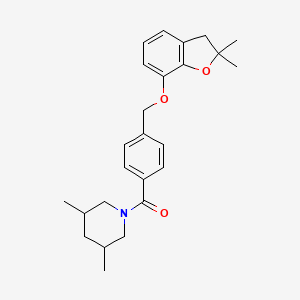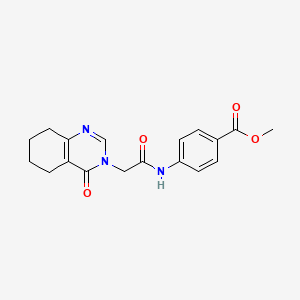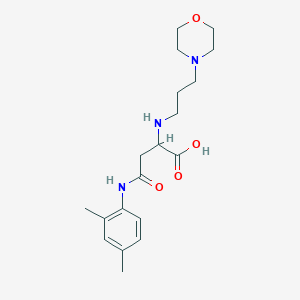
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate” is an organic compound containing a carbamate group (carbamoyl) and a benzoate group. The presence of a chlorophenyl group indicates that it has a chlorine atom attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the carbamoyl group attached to the benzoate group, with the 3-chlorophenyl group attached to the carbamoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the chlorophenyl, carbamoyl, and benzoate groups .科学的研究の応用
Photopolymerization and Material Science
A study by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals. This compound shows promise in photopolymerization applications, where control over polymer growth and structure is crucial (Guillaneuf et al., 2010).
Phototransformation in Environmental Chemistry
Mansfield and Richard (1996) discussed the photolysis of dichlorophen, leading to various transformation products in different conditions. This research provides insights into the environmental degradation of chlorinated organic compounds, relevant to understanding the fate of similar chemical structures in aquatic environments (Mansfield & Richard, 1996).
Organic Synthesis and Antimicrobial Activity
Research by Jalihal et al. (2009) focused on the synthesis of new 1,2,4-triazoles from aniline and chloro aniline derivatives, demonstrating the potential for antimicrobial applications. This work underlines the chemical versatility of Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate-related compounds in synthesizing biologically active molecules (Jalihal et al., 2009).
Fluorescence and Liquid Crystal Applications
Muhammad et al. (2016) synthesized a series of methyl 4-(4-alkoxystyryl)benzoates to study their liquid crystalline and fluorescence properties. These findings indicate potential applications in optoelectronic devices and materials science, showcasing the compound's utility in developing functional materials with specific optical properties (Muhammad et al., 2016).
Agricultural Applications
In the context of agriculture, Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, indicating potential for controlled delivery systems in crop protection. This study suggests the broader applicability of related chemical structures in formulating more efficient and environmentally friendly pesticide delivery systems (Campos et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[3-(3-chlorophenyl)-3-hydroxypropyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-10-9-16(21)14-3-2-4-15(19)11-14/h2-8,11,16,21H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYHXPWWQTDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)
![2-(4-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2943318.png)


![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)
![[4-(Pyridin-4-yl)oxan-4-yl]methanamine](/img/structure/B2943322.png)

![6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943326.png)

![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)
![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)